molecular formula C8H7N3 B1310436 2-phenyl-2H-1,2,3-triazole CAS No. 51039-49-7

2-phenyl-2H-1,2,3-triazole

Cat. No. B1310436
CAS RN: 51039-49-7
M. Wt: 145.16 g/mol
InChI Key: JYBWAYHAOLQZJX-UHFFFAOYSA-N
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Description

2-Phenyl-2H-1,2,3-triazole is a heterocyclic compound that has garnered attention due to its diverse applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is known for its stability and versatility in various chemical reactions .

Synthesis Analysis

The synthesis of 2-phenyl-2H-1,2,3-triazole has been optimized through the cyclization of glyoxal phenylosazone using high-boiling solvents in the presence of a copper triflate catalyst. The structure of the synthesized compound was confirmed using various spectroscopic methods, including IR, 1H, 13C, and 15N NMR spectroscopy, mass spectrometry, and elemental analysis . Additionally, green synthetic methods have been employed to prepare related 1,2,3-triazole derivatives, emphasizing the importance of environmentally friendly procedures in modern chemistry .

Molecular Structure Analysis

The molecular structure of 2-phenyl-2H-1,2,3-triazole derivatives has been studied using X-ray crystallography. For instance, the crystal structures of related compounds have shown small dihedral angles between the triazolyl ring and the attached aryl rings, indicating a relatively flat molecular conformation. This flatness contrasts with other compounds that exhibit a "V" shape, demonstrating the influence of substituents on the overall molecular geometry .

Chemical Reactions Analysis

1,2,3-Triazoles, including 2-phenyl derivatives, are known to participate in various chemical reactions. They can be used as ligands in coordination chemistry, forming complexes with metals such as rhenium and ruthenium. These complexes have been studied for their structural properties and potential applications in catalysis, demonstrating the reactivity of the triazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-2H-1,2,3-triazole and its derivatives have been explored through various studies. For example, the Hammett correlation has been used to determine the acidity constants of a group of triazoles, providing insight into their electronic properties. UV and IR spectroscopy have been utilized to assign structures based on spectral features, revealing analogies between triazolyl and phenyl compounds . Additionally, the optical properties of related triazole derivatives have been investigated, showing potential for applications in materials with specific optical requirements .

Scientific Research Applications

Synthesis and Biological Activity

2-Phenyl-2H-1,2,3-triazole has been synthesized through various chemical reactions, demonstrating its versatility in organic synthesis. One study highlighted its role in the synthesis of resveratrol analogues, showing moderate antibacterial activity and promising antiproliferative effects against certain cancer cell lines (Nagaradja et al., 2015). Additionally, the compound's derivatives have been explored for their potential as corrosion inhibitors for mild steel in acidic media, indicating its applicability in materials science (Fernandes et al., 2019).

Molecular Interactions and Catalysis

The structural analysis of 2-phenyl-2H-1,2,3-triazole derivatives has provided insight into their interactions at a molecular level. For instance, its complexes with ruthenium(II) have been investigated for catalytic oxidation and transfer hydrogenation reactions, showcasing the potential of 2-phenyl-2H-1,2,3-triazole in catalysis and organometallic chemistry (Saleem et al., 2013).

Supramolecular Chemistry

The supramolecular properties of 1,2,3-triazoles, including 2-phenyl-2H-1,2,3-triazole, have been extensively studied. These compounds are known for their ability to engage in diverse supramolecular interactions, which have been leveraged in the development of new materials and chemical sensors. The unique combination of facile accessibility and versatile functionality allows these compounds to play a significant role in supramolecular and coordination chemistry (Schulze & Schubert, 2014).

Anticancer and Antimicrobial Properties

Research into the bioactivity of 2-phenyl-2H-1,2,3-triazole derivatives has uncovered their potential in medicinal chemistry. Some derivatives have demonstrated moderate activity against various cancer cell lines, further underscoring the compound's relevance in the development of new therapeutic agents. The ability to synthesize and modify these triazole derivatives provides a valuable tool in the search for new drugs (Salinas-Torres et al., 2022).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks such as acute oral toxicity, serious eye damage/eye irritation, and reproductive toxicity .

properties

IUPAC Name

2-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBWAYHAOLQZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408120
Record name 2-Phenyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2H-1,2,3-triazole

CAS RN

51039-49-7
Record name 2-Phenyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-[1,2,3]triazole (87 μL, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil was purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50 then pure dichloro-methane) to provide 60 mg of 2-phenyl-2H-[1,2,3]triazole (41% yield) as an uncolored oil and 70 mg of 1-phenyl-1H-[1,2,3]triazole (48% isolated yield) as a light yellow solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
87 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-phenyl-2H-1,2,3-triazole?

A1: 2-phenyl-2H-1,2,3-triazole has the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. []

Q2: How can circular dichroism (CD) spectroscopy be used to determine the anomeric configuration of C-glycosyl-2-phenyl-2H-1,2,3-triazoles?

A2: Research has demonstrated a correlation between the sign of the Cotton effect at the maximal UV absorption in CD spectra and the absolute configuration of the anomeric carbon atom in C-glycosyl-2-phenyl-2H-1,2,3-triazoles. This correlation allows for a simple and reliable method to assign the anomeric configuration of these compounds. [, , ]

Q3: What structural insights were gained from the crystal structure analysis of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid?

A3: The crystal structure revealed that the dihedral angle between the triazole and phenyl ring planes in 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is 4.72 (6)°. The crystal packing is characterized by classical inversion dimers formed through O—H⋯O hydrogen bonds between carboxylic acid groups. []

Q4: What is a significant application of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde in material science?

A4: 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde can be used to synthesize Schiff base ligands. When these ligands are supported on mesoporous molecular sieves like MCM-41, they demonstrate excellent catalytic activity in the epoxidation of α,β-unsaturated ketones using H2O2. [, ]

Q5: How can palladium be utilized in the functionalization of 2-phenyl-2H-1,2,3-triazole derivatives?

A5: Palladium catalysts can facilitate regioselective acyloxylation of 2-phenyl-2H-1,2,3-triazole derivatives. This reaction occurs specifically at the ortho-position of the phenyl ring, offering a synthetic route to access acyloxylated 2-phenyl-2H-1,2,3-triazoles. []

Q6: Can 2-phenyl-2H-1,2,3-triazole derivatives be used in the synthesis of biologically relevant molecules?

A6: Yes, 2-phenyl-2H-1,2,3-triazole derivatives serve as crucial building blocks in the synthesis of C-nucleoside analogs. These analogs are particularly interesting due to their potential as antiviral and anticancer agents. [, , , , , , , , , , , , ]

Q7: What interesting reaction occurs between 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde and triethylenetetramine?

A7: This reaction leads to the formation of a novel binucleating ligand. This ligand is notable for its rigidity, imparted by the formation of a five-membered imidazolidine ring, and its intricate three-dimensional structure stabilized by extensive π-π interactions involving all three aromatic arms. []

Q8: How can 2-phenyl-2H-1,2,3-triazole derivatives be incorporated into iridium complexes, and what are the potential applications of these complexes?

A8: Bis-cyclometalated iridium(III) complexes can be synthesized using 2-phenyl-2H-[1,2,3]triazole as a cyclometalating ligand. These complexes demonstrate promising deep-blue emission at 77 K, highlighting their potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. []

Q9: Are there synthetic routes to produce 2-phenyl-2H-1,2,3-triazoles from furoxan derivatives?

A9: Yes, several rearrangement reactions involving furoxan derivatives can lead to the formation of 2-phenyl-2H-1,2,3-triazole derivatives. These include:

  • Thermal recyclization of 3-methyl-4-acetyl(benzoyl)furoxans phenylhydrazones []
  • Base-induced rearrangement of furoxanyl ketone phenylhydrazones []
  • Multi-step rearrangements of azofuroxan derivatives []

Q10: What are some unique reactions involving trifluoromethanesulfonyl compounds and 2-phenyl-2H-1,2,3-triazoles?

A10: Research indicates that reactions of 2-phenyl-2H-1,2,3-triazoles with trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride can lead to various trifluoromethyl sulfones and perfluoroalkanesulfonamides. These compounds are valuable building blocks in organic synthesis and medicinal chemistry. [, , , ]

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